molecular formula C24H24N4O4S B2705079 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide CAS No. 899987-07-6

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide

カタログ番号: B2705079
CAS番号: 899987-07-6
分子量: 464.54
InChIキー: KKYYKVVELSQJNM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide is a structurally complex molecule featuring a benzodioxin moiety, a pyridinylmethyl-substituted hexahydroquinazolinone core, and a sulfanyl acetamide bridge. This compound is hypothesized to exhibit biological activity due to its resemblance to kinase inhibitors and antimicrobial agents, leveraging its heterocyclic architecture for targeted interactions . Key structural attributes include:

  • Benzodioxin group: Enhances metabolic stability and modulates lipophilicity.
  • Hexahydroquinazolinone core: Provides a rigid scaffold for binding to enzymatic pockets.
  • Pyridin-4-ylmethyl substituent: Improves solubility and facilitates π-π stacking interactions.

特性

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4S/c29-22(26-17-5-6-20-21(13-17)32-12-11-31-20)15-33-23-18-3-1-2-4-19(18)28(24(30)27-23)14-16-7-9-25-10-8-16/h5-10,13H,1-4,11-12,14-15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYYKVVELSQJNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CC3=CC=NC=C3)SCC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the dihydrobenzo[dioxin] ring system, which is achieved through the cyclization of appropriate precursors under acidic or basic conditions. The pyridinylmethyl group is introduced via nucleophilic substitution reactions, while the hexahydroquinazolinone moiety is synthesized through condensation reactions involving amines and carbonyl compounds. The final step involves the coupling of these intermediates using thiol-based reagents under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques. The scalability of the synthesis is achieved through careful control of reaction parameters and the use of high-throughput screening methods to identify the most efficient conditions.

化学反応の分析

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with diverse functional groups. These products can exhibit different chemical and physical properties, making them valuable for further research and applications.

科学的研究の応用

Molecular Composition

The molecular formula for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide is C20H24N4O4SC_{20}H_{24}N_{4}O_{4}S. The compound features a benzodioxin moiety and a hexahydroquinazoline structure linked through a sulfanyl acetamide group.

Synthesis of the Compound

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-oxo-1-[pyridin-4-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide typically involves multi-step reactions including:

  • Formation of the benzodioxin core.
  • Introduction of the pyridinyl and hexahydroquinazoline functionalities.
  • Final coupling to form the sulfanyl acetamide linkage.

These steps often utilize techniques such as:

  • Nucleophilic substitution
  • Condensation reactions

The exact methodologies can vary based on specific research objectives and desired yields.

Antidiabetic Potential

Recent studies have highlighted the anti-diabetic properties of related compounds derived from the benzodioxin structure. For instance, a series of 2-[2,3-dihydro-1,4-benzodioxin] derivatives were synthesized and evaluated for their ability to inhibit α-glucosidase enzyme activity. This suggests that similar compounds might exhibit beneficial effects in managing diabetes by regulating glucose levels .

Antimicrobial Activity

Compounds containing benzodioxin structures have shown promising antimicrobial activity . Research indicates that derivatives can possess significant antibacterial and antifungal properties. The mechanism often involves disrupting microbial cell walls or inhibiting essential metabolic pathways .

Cholinesterase Inhibition

The compound's structural features may also confer cholinesterase inhibitory activity , which is relevant in treating neurodegenerative diseases such as Alzheimer's. Compounds that inhibit acetylcholinesterase are being explored for their potential to enhance cholinergic neurotransmission .

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate how well this compound interacts with various biological targets. For example, docking simulations against SARS-CoV-2 spike protein have shown potential binding affinity, suggesting possible applications in antiviral therapies .

Case Studies and Research Findings

Study FocusFindingsReference
Antidiabetic ActivitySynthesis of related compounds showed effective α-glucosidase inhibition.
Antimicrobial PropertiesDerivatives exhibited significant antibacterial and antifungal activities.
Cholinesterase InhibitionSimilar compounds demonstrated effective inhibition against cholinesterase enzymes.
Molecular DockingBinding studies indicated potential interactions with viral proteins relevant to COVID-19.

作用機序

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

類似化合物との比較

Core Structural Variations

Compound Name Core Structure Key Substituents Notable Features Reference
Target Compound Hexahydroquinazolinone Pyridin-4-ylmethyl, Benzodioxin High rigidity; balanced solubility -
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(pyridin-2-yl)-1,2,4-triazol-3-yl]sulfanyl}acetamide Triazole Ethyl, Pyridin-2-yl Increased hydrophobicity; altered π-stacking due to pyridine orientation
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Triazole Furylmethyl, Pyridin-2-yl Bulky furan group may hinder binding; enhanced stereochemical complexity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide Thieno-pyrimidinone 2-Methoxyphenyl Methoxy group improves solubility; fused thiophene increases planarity

Physicochemical and Pharmacokinetic Insights

  • Lipophilicity : The target compound’s benzodioxin and pyridinylmethyl groups likely reduce logP compared to the ethyl-substituted triazole analogue , enhancing aqueous solubility.
  • Metabolic Stability: The hexahydroquinazolinone core may resist oxidative degradation better than triazole or thieno-pyrimidinone cores .
  • Binding Affinity : The pyridin-4-ylmethyl group in the target compound could offer superior kinase inhibition compared to pyridin-2-yl variants due to optimized spatial alignment .

Research Findings and Docking Studies

  • Chemical Space Docking: Analogues with bulkier substituents (e.g., furylmethyl ) show lower docking scores in virtual screens due to steric clashes, whereas the target compound’s compact hexahydroquinazolinone core improves predicted binding efficiency .

Pharmacological Implications

  • Antimicrobial Activity : Structural parallels with marine-derived metabolites (e.g., salternamides ) imply possible antimicrobial efficacy, though in vitro validation is needed.
  • Toxicity Profile : The sulfanyl bridge may introduce reactive metabolites, necessitating further ADMET studies.

生物活性

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound features a benzodioxin moiety and a hexahydroquinazoline structure with a sulfanylacetamide group. This unique structure suggests potential interactions with various biological targets.

Property Details
IUPAC Name N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide
Molecular Formula C22H25N3O3S
Molecular Weight 399.52 g/mol

Antimicrobial Activity

Research indicates that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{...} exhibit significant antimicrobial properties. For instance, derivatives of benzodioxin have shown promising results against various bacterial strains. In one study, compounds derived from similar structures demonstrated moderate to significant antibacterial activities against Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Studies suggest that it may inhibit specific enzymes involved in metabolic pathways or disease processes. For example:

  • α-glucosidase Inhibition : Compounds with similar structures have been tested for their ability to inhibit α-glucosidase, an enzyme linked to diabetes management. Results indicated weak inhibitory activity in some derivatives .

Anticancer Potential

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{...} has also been investigated for anticancer properties. Some derivatives have shown promising effects in vitro against various cancer cell lines including:

  • Hepatocellular carcinoma (Huh7)
  • Colorectal adenocarcinoma (Caco2)
  • Prostate carcinoma (PC3)
  • Breast carcinoma (MDA-MB 231) .

The mechanism through which this compound exerts its biological effects likely involves interactions with specific molecular targets such as receptors or enzymes. The binding affinity and specificity can lead to modulation of biological pathways relevant to disease processes.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of related compounds:

  • Synthesis and Evaluation of Derivatives : A study synthesized new derivatives based on the benzodioxin structure and evaluated their antimicrobial and anticancer activities. Some compounds exhibited broad-spectrum antimicrobial activity while others showed selective cytotoxicity against cancer cell lines .
  • In Vivo Studies : Functional studies in animal models demonstrated the potential of related compounds as antagonists at specific receptors involved in gastric acid secretion . This suggests possible therapeutic applications in gastrointestinal disorders.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。